molecular formula C18H24N2O3 B8233112 Tert-butyl 4-(4-(prop-2-yn-1-yloxy)phenyl)piperazine-1-carboxylate

Tert-butyl 4-(4-(prop-2-yn-1-yloxy)phenyl)piperazine-1-carboxylate

Cat. No.: B8233112
M. Wt: 316.4 g/mol
InChI Key: QZABLCMKZPKKFM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-(prop-2-yn-1-yloxy)phenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H24N2O3 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis Techniques : The compound is synthesized using techniques like the Bruylants approach and condensation reactions, showcasing its importance in synthetic chemistry (Gumireddy et al., 2021); (Sanjeevarayappa et al., 2015).

  • Characterization via Spectroscopic Methods : Utilization of LCMS, NMR, IR, and CHN elemental analysis for characterizing the compound highlights its versatility in analytical chemistry (Sanjeevarayappa et al., 2015).

Crystallography and Structural Analysis

  • X-Ray Diffraction Studies : In-depth crystallographic studies provide insights into the molecular structure, contributing to a better understanding of its physical properties and potential applications (Kulkarni et al., 2016).

  • Molecular Conformation and Stability : Research into the molecular electrostatic potential and frontier molecular orbitals offers a deeper understanding of the stability and conformation of the compound (Yang et al., 2021).

Biological and Pharmaceutical Applications

  • Antibacterial and Anthelmintic Activity : Investigations into the compound's antibacterial and anthelmintic activities showcase its potential in the development of new drugs and treatments (Sanjeevarayappa et al., 2015).

  • Role in Synthesis of Biologically Active Compounds : Its use as an intermediate in the synthesis of compounds with biological activity, like anti-malarial agents, emphasizes its importance in medicinal chemistry (Ya-hu, 2010).

Industrial Applications

  • Corrosion Inhibition : The compound's role in inhibiting corrosion, particularly for carbon steel in acidic environments, suggests its utility in industrial applications (Praveen et al., 2021).

Properties

IUPAC Name

tert-butyl 4-(4-prop-2-ynoxyphenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-5-14-22-16-8-6-15(7-9-16)19-10-12-20(13-11-19)17(21)23-18(2,3)4/h1,6-9H,10-14H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZABLCMKZPKKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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